
1,4-Cyclohexandimethanol
Übersicht
Beschreibung
1,4-Cyclohexanedimethanol is a diol, meaning it contains two hydroxyl groups (-OH). It is a colorless, low-melting solid used primarily in the production of polyester resins. The compound exists as a mixture of cis and trans isomers, with a typical commercial ratio of 30:70 . Its chemical formula is C(8)H({16})O(_2), and it is known for its role in enhancing the properties of polyesters, such as strength, clarity, and solvent resistance .
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexanedimethanol has a wide range of applications in scientific research and industry:
Polyester Production: It is a crucial monomer in the production of polyethylene terephthalate (PET) and other polyesters, which are used in plastic bottles, fibers, and films
Biomass-Derived Polyesters: It is used in the synthesis of polyesters derived from biomass, which have applications in sustainable materials.
Epoxy Resins: It is used as a raw material for the production of 1,4-cyclohexanedimethanol diglycidyl ether, an epoxy diluent.
Wirkmechanismus
Target of Action
1,4-Cyclohexanedimethanol (CHDM) is primarily used as a comonomer in the production of polyester resins , particularly polyethylene terephthalate (PET) . It is one of the most important comonomers for the production of PET , which is widely used in the manufacture of plastic bottles and fibers for clothing .
Mode of Action
CHDM interacts with its targets through a process called polycondensation . In this process, CHDM and other comonomers react to form long-chain polymers, such as PET . The presence of two hydroxyl groups in the CHDM molecule allows it to form ester bonds with other monomers, facilitating the polymerization process .
Biochemical Pathways
The production of CHDM involves the hydrogenation of dimethyl terephthalate (DMT) . This reaction occurs in two steps: first, DMT is converted to dimethyl 1,4-cyclohexanedicarboxylate (DMCD), and then DMCD is further hydrogenated to form CHDM . This process is typically catalyzed by a copper chromite catalyst .
Pharmacokinetics
It’s worth noting that the physical and chemical properties of chdm, such as its melting point and solubility, can affect its behavior in the industrial processes in which it is used .
Result of Action
The incorporation of CHDM into PET results in a copolymer that exhibits enhanced strength, clarity, and solvent resistance . The properties of these polyesters can also be affected by the cis/trans ratio of the CHDM monomer . CHDM reduces the degree of crystallinity of PET homopolymer, improving its processability .
Action Environment
The production and use of CHDM can be influenced by various environmental factors. For example, the temperature and pressure conditions under which the hydrogenation of DMT takes place can affect the yield and quality of the resulting CHDM . Furthermore, the cis/trans ratio of CHDM, which can be affected by the catalyst used in its production, can influence the properties of the resulting polyester .
Biochemische Analyse
Biochemical Properties
It is known that it is a di-substituted derivative of cyclohexane and is classified as a diol, meaning that it has two OH functional groups . This suggests that it could potentially interact with enzymes, proteins, and other biomolecules through hydrogen bonding or other types of interactions.
Cellular Effects
It is known that it is used in the production of polyester resins , which suggests that it could potentially influence cellular processes related to polymer synthesis or degradation.
Molecular Mechanism
It is known that it is produced by catalytic hydrogenation of dimethyl terephthalate (DMT) . This suggests that it could potentially interact with biomolecules through hydrogen bonding or other types of interactions.
Temporal Effects in Laboratory Settings
It is known that it is a colorless low-melting solid , which suggests that it could potentially have stability or degradation properties that change over time.
Dosage Effects in Animal Models
It is known that it is used in the production of polyester resins , which suggests that it could potentially have dose-dependent effects on cellular processes related to polymer synthesis or degradation.
Metabolic Pathways
It is known that it is produced by catalytic hydrogenation of dimethyl terephthalate (DMT) . This suggests that it could potentially be involved in metabolic pathways related to the synthesis or degradation of DMT or its derivatives.
Transport and Distribution
It is known that it is a di-substituted derivative of cyclohexane , which suggests that it could potentially interact with transporters or binding proteins that recognize cyclohexane or its derivatives.
Subcellular Localization
It is known that it is a di-substituted derivative of cyclohexane , which suggests that it could potentially localize to specific compartments or organelles based on its chemical structure.
Vorbereitungsmethoden
1,4-Cyclohexanedimethanol is industrially produced through the catalytic hydrogenation of dimethyl terephthalate. This process involves two main steps:
Conversion of Dimethyl Terephthalate to Dimethyl 1,4-Cyclohexanedicarboxylate: This step involves the hydrogenation of dimethyl terephthalate using a catalyst such as copper chromite. The reaction is conducted at elevated temperatures and pressures. [ \text{C}_6\text{H}_4(\text{CO}_2\text{CH}_3)_2 + 3\text{H}_2 \rightarrow \text{C}{10}(\text{CO}_2\text{CH}_3)_2 ]
Hydrogenation of Dimethyl 1,4-Cyclohexanedicarboxylate to 1,4-Cyclohexanedimethanol: The dimethyl 1,4-cyclohexanedicarboxylate is further hydrogenated to produce 1,4-cyclohexanedimethanol. [ \text{C}6\text{H}{10}(\text{CO}_2\text{CH}_3)_2 + 4\text{H}_2 \rightarrow \text{C}6\text{H}{10}(\text{CH}_2\text{OH})_2 + 2\text{CH}_3\text{OH} ] This process typically uses a copper-based catalyst
Analyse Chemischer Reaktionen
1,4-Cyclohexanedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Polymerization: It is a key monomer in the production of polyesters through polycondensation reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and carboxylic acids or acid chlorides for esterification. The major products formed from these reactions include polyesters, ketones, and esters .
Vergleich Mit ähnlichen Verbindungen
1,4-Cyclohexanedimethanol can be compared with other similar diols, such as:
Ethylene Glycol: Unlike ethylene glycol, which is a simple diol, 1,4-cyclohexanedimethanol has a cycloaliphatic structure, providing enhanced rigidity and thermal stability to polyesters.
1,4-Cyclohexanedicarboxylic Acid: This compound is similar in structure but contains carboxylic acid groups instead of hydroxyl groups.
1,2-Cyclohexanedimethanol: This isomer has hydroxyl groups on adjacent carbon atoms, leading to different reactivity and properties compared to 1,4-cyclohexanedimethanol.
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMQCDZDWXUDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026712, DTXSID00274143, DTXSID60274144 | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid; Other Solid, Liquid; [HSDB] White low melting solid; [MSDSonline] | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2814 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
286 °C (cis-isomer), 283 °C (trans-isomer) | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
166 °C, 330 °F OC | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2814 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 920,000 mg/L at 20 °C, Solluble in ethyl alcohol | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0381 at 25 °C/4 °C | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5 (Air = 1) | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.08X10-4 mm Hg at 25 °C | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, White waxy solid | |
CAS No. |
105-08-8, 3236-47-3, 3236-48-4 | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,4-Cyclohexanedimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanedimethanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-1,4-ylenedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47A69Y3G5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I8476P8P0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
43 °C (cis-isomer), 67 °C (trans-isomer) | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-Cyclohexanedimethanol?
A1: The molecular formula of 1,4-Cyclohexanedimethanol is C8H16O2, and its molecular weight is 144.21 g/mol.
Q2: What are the key spectroscopic characteristics of CHDM?
A2: The presence of the cyclohexyl ring in CHDM is confirmed through spectroscopic analyses like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy. []
Q3: What are the advantages of using 1,4-Cyclohexanedimethanol diacrylate monomers in UV curable formulations compared to traditional aliphatic diacrylates?
A3: UV cured coatings based on (cis,trans)-1,3/1,4 cyclohexanedimethanol diacrylates demonstrate improved hardness, scratch resistance, abrasion resistance, and chemical resistance compared to commonly used diacrylate monomers like tripropylene glycol diacrylate and hexanediol diacrylate. []
Q4: Does the cis/trans isomerism of 1,4-Cyclohexanedimethanol influence its applications?
A4: Yes, the cis/trans ratio significantly affects the properties of the resulting polymers. For instance, polyesters derived from trans-1,4-Cyclohexanedimethanol exhibit higher melting points compared to those derived from the cis-isomer. []
Q5: Is 1,4-Cyclohexanedimethanol compatible with other common monomers and polymers?
A5: Yes, liquid CHDM diacrylate monomers, particularly those with less than 15 wt.% trans-1,4-cyclohexanedimethanol diacrylate, exhibit good solubility in other acrylate monomers and oligomers. []
Q6: How does the presence of 1,4-Cyclohexanedimethanol influence the thermal stability of polymers?
A6: The incorporation of CHDM, particularly the trans-isomer, generally enhances the thermal stability of polymers like PET. This enhancement is attributed to the rigid structure of the cyclohexane ring. [, ]
Q7: What are the primary applications of 1,4-Cyclohexanedimethanol in catalysis?
A7: CHDM is not typically used as a catalyst itself. Instead, it often serves as a reactant or building block in reactions involving catalysts. For example, CHDM is a key product in the catalytic hydrogenation of dimethyl terephthalate (DMT) using catalysts like RuPtSn/Al2O3. []
Q8: Can waste materials be utilized for the synthesis of 1,4-Cyclohexanedimethanol?
A8: Yes, CHDM can be synthesized through the hydrogenation of bis(2-hydroxyethylene terephthalate) (BHET), a monomer derived from waste PET, using catalysts like Pd/C and Cu-based catalysts. []
Q9: Have computational methods been employed to study 1,4-Cyclohexanedimethanol?
A9: Yes, computational techniques like MP2 calculations have been used to explore the conformational space of the CHDM molecule. These calculations revealed the relative stability of different conformers (bi-equatorial vs. bi-axial). []
Q10: What are the primary industrial applications of 1,4-Cyclohexanedimethanol?
A10: CHDM is primarily used as a monomer in the production of various polymers, including polyesters, polycarbonates, and polyurethanes. These polymers find applications in diverse industries, including textiles, packaging, coatings, and adhesives. [, , , ]
Q11: Are there any biomedical applications of 1,4-Cyclohexanedimethanol-based polymers?
A11: Yes, CHDM-based polyesters, such as polyoxalates and poly(diol citric itaconate) elastomers, are being investigated for their potential as biodegradable and biocompatible drug delivery vehicles. [, ]
Q12: How does the incorporation of 1,4-Cyclohexanedimethanol impact the biodegradability of polyesters?
A12: The biodegradation rate of polyesters can be influenced by the presence of CHDM. For example, incorporating trans-1,4-Cyclohexanedimethanol into poly(amide-ester)s derived from amino acids was observed to slow down the degradation rate. []
Q13: What are the environmental concerns associated with 1,4-Cyclohexanedimethanol?
A13: While CHDM itself is not considered highly toxic, its production and the disposal of CHDM-containing products can pose environmental risks.
Q14: Are there any sustainable approaches for the production or utilization of 1,4-Cyclohexanedimethanol?
A14: Yes, utilizing waste PET as a feedstock for CHDM production through catalytic hydrogenation offers a promising avenue for sustainable chemical synthesis and waste management. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


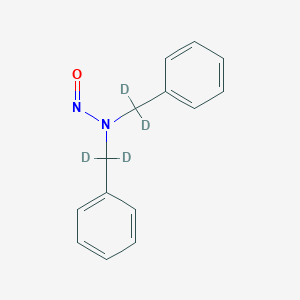

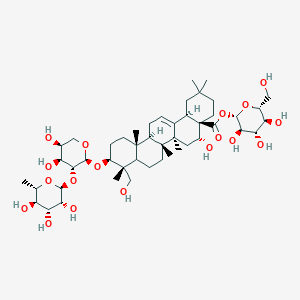
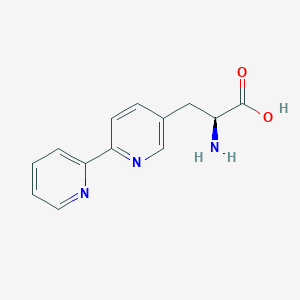


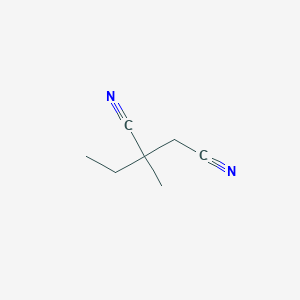

![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)
![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)
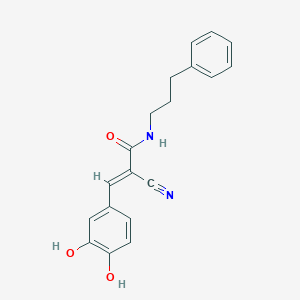
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)
